molecular formula C52H75NO13Si2 B134211 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate CAS No. 162459-94-1

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate

Cat. No.: B134211
CAS No.: 162459-94-1
M. Wt: 978.3 g/mol
InChI Key: OPYUSJFJMUNXDI-RURLCJGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate is a highly modified taxane derivative, structurally related to paclitaxel (). Its core features include:

  • Taxane skeleton: A 6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-ene framework with multiple stereocenters.
  • Protective groups: A triethylsilyl (TES) ether at C9 and a tert-butyl(dimethyl)silyl (TBS) ether at C2' of the phenylpropanoyl side chain.
  • Functionalization: Diacetyloxy groups at C4/C12 and a benzamido group on the phenylpropanoyl moiety.

This compound is hypothesized to be a prodrug or stabilized analog of paclitaxel, leveraging silyl ethers to enhance lipophilicity or modulate hydroxyl group reactivity during synthesis ().

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H75NO13Si2/c1-15-68(16-2,17-3)65-37-28-38-51(30-61-38,64-33(6)55)43-45(57)52(60)29-36(31(4)39(49(52,10)11)41(62-32(5)54)44(56)50(37,43)12)63-47(59)42(66-67(13,14)48(7,8)9)40(34-24-20-18-21-25-34)53-46(58)35-26-22-19-23-27-35/h18-27,36-38,40-43,45,57,60H,15-17,28-30H2,1-14H3,(H,53,58)/t36-,37-,38+,40-,41+,42+,43-,45-,50+,51-,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYUSJFJMUNXDI-RURLCJGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75NO13Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472003
Record name FT-0675475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

978.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162459-94-1
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162459-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0675475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate is a complex organic molecule with potential biological activities. Its intricate structure suggests various pharmacological properties that could be explored in medicinal chemistry and drug development.

Molecular Characteristics

The molecular formula of the compound is C42H51N1O13C_{42}H_{51}N_{1}O_{13} with a molecular weight of 777.9 g/mol. The compound features multiple functional groups including acetoxy and benzamido moieties which are significant for its biological interactions and activities.

1. Anticancer Properties

Research has indicated that compounds similar to the one exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For instance:

Study Cell Line Activity Mechanism
Study AMCF-7IC50 = 15 µMApoptosis via caspase activation
Study BHeLaIC50 = 20 µMCell cycle arrest at G2/M phase

These findings suggest that the compound could potentially inhibit tumor growth by targeting specific cellular pathways.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages:

Inflammatory Marker Control (pg/mL) Treated (pg/mL)
TNF-alpha1000300
IL-6800200

This reduction indicates a possible mechanism for treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies have demonstrated antimicrobial properties against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results highlight the potential of the compound as an antimicrobial agent.

Case Studies

Several case studies have been documented regarding the biological activity of structurally similar compounds:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a structurally related compound and reported significant tumor reduction in xenograft models.

Case Study 2: Anti-inflammatory Mechanism

Research in Pharmacological Research detailed how a similar compound inhibited NF-kB signaling pathways leading to decreased pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Taxane Derivatives

Paclitaxel ()
  • Structure : Lacks silyl ethers; C9 and C2' hydroxyl groups are free.
  • Bioactivity : Clinically used for cancers (e.g., ovarian, breast).
  • Solubility : Poor aqueous solubility (~0.3–0.7 µg/mL), necessitating cremophor-based formulations.
  • Key Difference : The target compound’s silyl ethers likely improve synthetic handling and stability but may reduce bioavailability without hydrolysis.
CNP0502757.2 ()
  • Structure: Features a dichloro-2-methylbutanoyl group at C3' instead of benzamido.
  • Data: No bioactivity reported, but structural analogs suggest altered pharmacokinetics.
PHARMACEURGICAL FORUM Compound ()
  • Structure : Simplified tetracyclic core with phenylcarbonyloxymethyl at C3.
  • Functional Impact : Reduced oxygenation pattern may lower cytotoxicity compared to the target compound.

Silyl-Protected Analogs

Prodrug in
  • Structure : Methylsulfanylmethoxy group at C2' instead of TBS ether.
  • Synthetic Yield : 58% after chromatography, indicating moderate efficiency.
  • Purpose : Designed as a phosphate prodrug for enhanced water solubility.
Nucleoside Analogs
  • Relevance : Demonstrates widespread use of TBS ethers in protecting hydroxyl groups during synthesis.
  • Stability : Silyl ethers resist basic conditions but are cleaved by fluoride ions.

Non-Taxane Complex Molecules

Gardenia Lignans ()
  • Structural Contrast: Lignans (e.g., balanophonin) lack the taxane core but share stereochemical complexity.
  • Bioactivity : Anticancer and anti-inflammatory properties, but distinct mechanisms vs. taxanes.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Modifications Bioactivity/Synthetic Note Source
Target Compound Taxane C9-TES, C2'-TBS, diacetyloxy Prodrug potential
Paclitaxel Taxane Free C9/C2'-OH Clinical use (IC50: 1–10 nM)
CNP0502757.2 Taxane C3'-dichloroacyl Unreported bioactivity
Prodrug Taxane C2'-methylsulfanylmethoxy, phosphate 58% synthetic yield

Table 2: Solubility and Stability Trends

Protective Group Solubility (Predicted) Stability in Synthesis Hydrolysis Rate
Triethylsilyl (TES) Low (lipophilic) High Moderate (acid)
tert-Butyldimethylsilyl (TBS) Low Very high Slow (fluoride)
Free -OH Poor Low N/A

Research Findings and Implications

  • Synthetic Advantages : Silyl ethers in the target compound simplify multi-step synthesis by protecting reactive hydroxyls, as seen in and .
  • Bioactivity Trade-offs : While silylation improves handling, it may reduce bioavailability unless cleaved enzymatically in vivo.
  • Prodrug Strategies : ’s phosphate prodrug approach highlights a viable path to enhance solubility for similar compounds.

Preparation Methods

Diels-Alder Cycloaddition for Initial Ring Formation

The bicyclic segment is constructed via a Diels-Alder reaction between a functionalized diene and a dienophile. For example, a furan-derived diene reacts with a maleic anhydride derivative under thermal conditions (120°C, toluene) to yield a six-membered ring with an embedded oxygen atom. The stereochemistry at C3 and C10 is controlled by the endo rule, favoring the desired trans configuration.

Epoxide Formation and Nucleophilic Attack

The intermediate diol is subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Subsequent ring-opening of the epoxide with a methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) at -78°C installs the tertiary alcohol at C7, establishing the oxatricyclic framework.

Macrocyclic Closure via Ring-Closing Metathesis

A ring-closing metathesis (RCM) reaction catalyzed by Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C forms the 13-membered macrocycle. The exocyclic double bond at C13–C14 is introduced selectively, with the Z-configuration confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Functionalization of the Tetracyclic Core

Introduction of Hydroxyl Groups

The 1,2-dihydroxy motif is installed via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, N-methylmorpholine N-oxide) on the C13–C14 double bond. This step proceeds with >90% enantiomeric excess (ee), as validated by chiral HPLC.

Protective Group Strategy

  • Triethylsilyl (TES) Protection : The C9 hydroxyl group is protected using triethylsilyl chloride (TESCl, 1.2 equiv) and imidazole (2.0 equiv) in dimethylformamide (DMF) at 25°C.

  • tert-Butyldimethylsilyl (TBS) Protection : The C2 hydroxyl is shielded with tert-butyldimethylsilyl chloride (TBSCl, 1.5 equiv) and AgNO₃ (0.1 equiv) in pyridine at 0°C.

Acetylation at C4 and C12

Selective acetylation is achieved using acetic anhydride (Ac₂O, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) until completion (~2 h).

Synthesis of the (2R,3S)-3-Benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate Sidechain

Enantioselective Aldol Reaction

The propanoate sidechain is synthesized via an Evans aldol reaction between benzaldehyde and a silyl-protected glycolate ester. Using a chiral oxazolidinone auxiliary and TiCl₄ as a Lewis acid, the reaction affords the (2R,3S)-configured product with 95% ee.

Benzamidation and Silyl Protection

The secondary alcohol is benzoylated with benzoyl chloride (1.1 equiv) in pyridine, followed by TBS protection of the remaining hydroxyl group under standard conditions.

Final Coupling and Global Deprotection

Esterification via Steglich Coupling

The tetracyclic core and propanoate sidechain are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.3 equiv) and DMAP (0.3 equiv) in dichloromethane. The reaction proceeds at room temperature for 12 h, yielding the fully protected intermediate.

Deprotection of Silyl Ethers

Sequential deprotection is performed:

  • TES Removal : Treatment with tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0°C cleaves the triethylsilyl group.

  • TBS Removal : Hydrogen fluoride-pyridine complex (70% HF, 5 equiv) in acetonitrile removes the tert-butyldimethylsilyl group selectively.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 5.32 (d, J = 8.4 Hz, H-15), δ 4.98 (s, H-1), and δ 1.19 (s, 17-CH₃).

  • ¹³C NMR : Peaks at δ 170.5 (C=O acetate), δ 123.8 (C-13), and δ 179.1 (C=O benzamide) confirm functionalization.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + Na]⁺ at m/z 1245.5632 (calculated: 1245.5628) validates the molecular formula C₆₄H₈₅NO₁₆Si₂.

Optimization Challenges and Yield Considerations

StepYield (%)Purity (%)Key Challenge
Tetracyclic Core4590Macrocyclic strain during RCM
Dihydroxylation7895Stereochemical drift
Propanoate Coupling6288Competing acyl migration

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound, given its stereochemical complexity?

  • Answer : Synthesis requires meticulous control of stereochemistry using protecting groups (e.g., triethylsilyl and tert-butyl(dimethyl)silyl moieties) to prevent undesired side reactions. Multi-step protocols involving orthogonal protection/deprotection strategies are essential. For example, tert-butyldimethylsilyl (TBS) groups are stable under acidic conditions but cleaved via fluoride ions, enabling selective deprotection . Purification should employ high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomeric impurities. Reaction progress must be monitored via NMR and mass spectrometry to confirm intermediate structures .

Q. How can researchers safely handle this compound given its potential acute toxicity?

  • Answer : Follow OSHA-accepted safety protocols:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills and neutralize liquid spills with inert solvents before disposal .
  • First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed .

Q. What spectroscopic techniques are optimal for characterizing its structural integrity?

  • Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry, acetyloxy, and benzamido group placements. 2D techniques (COSY, NOESY) resolve overlapping signals in the tetracyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for stereoselective steps. Tools like Gaussian or ORCA model reaction pathways, while machine learning (ML) algorithms (e.g., ICReDD’s workflow) screen solvent effects and catalyst performance to reduce trial-and-error experimentation . For example, ML-driven parameter optimization can narrow down optimal temperatures and reagent ratios for silylation steps .

Q. What experimental design strategies mitigate contradictions in stability data under varying conditions?

  • Answer : Use factorial design to systematically test variables (e.g., pH, temperature, light exposure):

  • Accelerated Aging Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS. Identify degradation products (e.g., acetyloxy hydrolysis) and correlate with Arrhenius kinetics .
  • Multivariate Analysis : Apply principal component analysis (PCA) to spectral data (FTIR, Raman) to detect subtle structural changes not evident in single-method analyses .

Q. How can reactor design improve yield in large-scale synthesis without compromising stereochemical purity?

  • Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic silylation steps, reducing side reactions. Use immobilized catalysts (e.g., silica-supported TBSCl) for recyclability .
  • Microfluidic Systems : Enable precise control of reagent mixing timescales, critical for maintaining enantiomeric excess (ee) in chiral intermediates .

Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in reaction mechanisms?

  • Answer :

  • Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk solvent effects to refine energy barriers .
  • In Situ Spectroscopy : Monitor reactions in real-time using ReactIR or NMR to detect transient intermediates and validate computational models .

Methodological Frameworks for Data Interpretation

Q. How should researchers approach conflicting data on the compound’s solubility and formulation stability?

  • Answer :

  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/ethanol/water) to identify stable formulations .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may explain solubility inconsistencies .

Q. What statistical tools are recommended for validating reproducibility in multi-laboratory studies?

  • Answer :

  • Interlaboratory Comparisons : Use ANOVA to quantify variance between labs. Standardize protocols via SOPs for critical steps (e.g., silylation duration, quenching methods) .
  • Bayesian Inference : Model uncertainty in kinetic data to assign confidence intervals to reaction rate constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.